molecular formula C12H18N2O4 B174437 methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 126092-96-4

methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B174437
M. Wt: 254.28 g/mol
InChI Key: KUISTFIATJPTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate (MBCAP) is an organic compound that belongs to the pyrrole-2-carboxylate family. It is an important intermediate in the synthesis of peptides and peptidomimetics, as well as a versatile reagent for the preparation of biologically active compounds. MBCAP has been used in a variety of scientific research applications, such as drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Application 1: Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

  • Summary of Application: This compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine. It’s synthesized from an oxazoline derivative through a four-step process with an overall yield of 68% .
  • Methods of Application: The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
  • Results or Outcomes: The result is the production of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine .

Application 2: Dipeptide Synthesis

  • Summary of Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are used as starting materials in dipeptide synthesis .
  • Methods of Application: The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
  • Results or Outcomes: The result is the production of dipeptides in satisfactory yields .

Application 3: Antimicrobial and Antibacterial Properties

  • Summary of Application: Compounds derived from 1,2,4-triazoles, which can be synthesized using tert-butoxycarbonyl-protected amino acids, have a wide spectrum of activities, including antimicrobial and antibacterial properties .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound being synthesized and its intended use .
  • Results or Outcomes: The outcomes of these applications include the development of new antimicrobial and antibacterial agents .

Application 4: Synthesis of Room-Temperature Ionic Liquids

  • Summary of Application: Room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are prepared to expand the applicability of AAILs .
  • Methods of Application: The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The result is the production of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .

Application 5: Synthesis of Methyl 4-(tert-butoxycarbonylamino)butanoate

  • Summary of Application: Methyl 4-(tert-butoxycarbonylamino)butanoate is a compound that can be synthesized for various research applications .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound being synthesized and its intended use .
  • Results or Outcomes: The outcomes of these applications include the development of new compounds for research purposes .

Application 6: Use in Organic Synthesis

  • Summary of Application: Amino acid ionic liquids (AAILs) derived from tert-butoxycarbonyl-protected amino acids (Boc-AAILs) are used in organic synthesis .
  • Methods of Application: The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The result is the production of dipeptides in satisfactory yields .

properties

IUPAC Name

methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)13-8-6-9(10(15)17-5)14(4)7-8/h6-7H,1-5H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUISTFIATJPTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463074
Record name Methyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate

CAS RN

126092-96-4
Record name Methyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Pauff, AJ Fallows, SP Mackay, W Su… - Current Protocols in …, 2015 - Wiley Online Library
Pyrrole‐imidazole polyamides (PAs) are a family of DNA‐binding peptides that bind in the minor groove of double‐stranded DNA (dsDNA) in a sequence‐selective, programmable …

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